Cas no 1260794-06-6 (3-2-bromo-5-(trifluoromethyl)phenylazetidine)

3-2-Bromo-5-(trifluoromethyl)phenylazetidine is a versatile intermediate in organic synthesis, particularly valued for its azetidine core and functionalized aromatic ring. The bromo substituent at the 2-position and the electron-withdrawing trifluoromethyl group at the 5-position enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The azetidine ring offers conformational rigidity, making it useful in medicinal chemistry for modifying pharmacokinetic properties. Its structural features make it a valuable building block for pharmaceuticals, agrochemicals, and materials science applications, where precise functionalization and stability are critical.
3-2-bromo-5-(trifluoromethyl)phenylazetidine structure
1260794-06-6 structure
商品名:3-2-bromo-5-(trifluoromethyl)phenylazetidine
CAS番号:1260794-06-6
MF:C10H9BrF3N
メガワット:280.084372282028
CID:5996750
PubChem ID:129953188

3-2-bromo-5-(trifluoromethyl)phenylazetidine 化学的及び物理的性質

名前と識別子

    • 3-2-bromo-5-(trifluoromethyl)phenylazetidine
    • 3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
    • EN300-1932506
    • 1260794-06-6
    • インチ: 1S/C10H9BrF3N/c11-9-2-1-7(10(12,13)14)3-8(9)6-4-15-5-6/h1-3,6,15H,4-5H2
    • InChIKey: RBCOGIGBHDZAMO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(F)(F)F)C=C1C1CNC1

計算された属性

  • せいみつぶんしりょう: 278.98705g/mol
  • どういたいしつりょう: 278.98705g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12Ų

3-2-bromo-5-(trifluoromethyl)phenylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1932506-1.0g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
1g
$1172.0 2023-05-31
Enamine
EN300-1932506-0.25g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
0.25g
$1078.0 2023-09-17
Enamine
EN300-1932506-0.05g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
0.05g
$983.0 2023-09-17
Enamine
EN300-1932506-5.0g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
5g
$3396.0 2023-05-31
Enamine
EN300-1932506-0.5g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
0.5g
$1124.0 2023-09-17
Enamine
EN300-1932506-2.5g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
2.5g
$2295.0 2023-09-17
Enamine
EN300-1932506-10g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
10g
$5037.0 2023-09-17
Enamine
EN300-1932506-5g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
5g
$3396.0 2023-09-17
Enamine
EN300-1932506-0.1g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
0.1g
$1031.0 2023-09-17
Enamine
EN300-1932506-10.0g
3-[2-bromo-5-(trifluoromethyl)phenyl]azetidine
1260794-06-6
10g
$5037.0 2023-05-31

3-2-bromo-5-(trifluoromethyl)phenylazetidine 関連文献

3-2-bromo-5-(trifluoromethyl)phenylazetidineに関する追加情報

Recent Advances in the Study of 3-2-bromo-5-(trifluoromethyl)phenylazetidine (CAS: 1260794-06-6)

The compound 3-2-bromo-5-(trifluoromethyl)phenylazetidine (CAS: 1260794-06-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring an azetidine ring substituted with a bromo and trifluoromethyl phenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate in drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated an improved synthetic route for 3-2-bromo-5-(trifluoromethyl)phenylazetidine with a 78% yield using a novel palladium-catalyzed cross-coupling approach. The optimized method significantly reduced byproduct formation compared to traditional methods, making it more suitable for scale-up production. The study also revealed the compound's unique stability profile under physiological conditions, which is crucial for its potential as a pharmaceutical intermediate.

Pharmacological investigations have uncovered interesting properties of this compound. A recent Nature Chemical Biology publication (2024) reported that 3-2-bromo-5-(trifluoromethyl)phenylazetidine exhibits selective modulation of certain GPCRs (G-protein coupled receptors), particularly showing affinity for serotonin receptors in the 5-HT2 family. This finding has sparked interest in its potential application for CNS disorders, with preliminary in vitro studies showing promising results in neuronal cell models.

The trifluoromethyl group in the compound's structure has been identified as a key contributor to its enhanced metabolic stability and membrane permeability, as demonstrated in a 2024 ADMET study. Researchers found that the compound maintains excellent blood-brain barrier penetration capabilities while showing minimal interaction with common drug-metabolizing enzymes, suggesting favorable pharmacokinetic properties for CNS-targeted therapeutics.

Recent patent applications (2023-2024) have highlighted the growing commercial interest in this compound, with several pharmaceutical companies claiming derivatives of 3-2-bromo-5-(trifluoromethyl)phenylazetidine as potential candidates for treating mood disorders and neurodegenerative diseases. The compound's unique structural features make it a versatile scaffold for further medicinal chemistry optimization.

Ongoing research is exploring the compound's potential in targeted drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews demonstrated that 3-2-bromo-5-(trifluoromethyl)phenylazetidine can serve as an effective linker in antibody-drug conjugates (ADCs), showing improved stability and payload release characteristics compared to conventional linkers.

Despite these promising developments, challenges remain in the clinical translation of this compound. Current research efforts are focused on addressing its solubility limitations and further optimizing its selectivity profile. The scientific community anticipates that continued investigation of 3-2-bromo-5-(trifluoromethyl)phenylazetidine and its derivatives will yield important insights for next-generation therapeutic development in multiple disease areas.

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